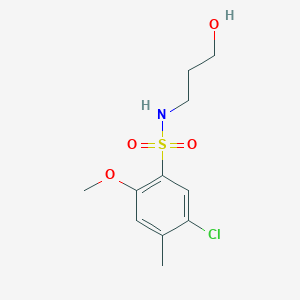
5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether, also known as MPPE, is a synthetic compound that has been extensively studied for its potential therapeutic uses. MPPE belongs to the class of compounds known as sulfonylureas, which are commonly used as hypoglycemic agents in the treatment of type 2 diabetes. However, MPPE has been found to possess a unique set of properties that make it an attractive candidate for a range of other applications.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells. This activation leads to the closure of ATP-sensitive potassium channels, which in turn leads to depolarization of the cell membrane and subsequent release of insulin.
Biochemical and Physiological Effects:
5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been found to possess a range of biochemical and physiological effects, including potent insulin-secretion stimulating properties, potent neuroprotective properties, and potent anti-proliferative properties. These effects are believed to be mediated through the activation of the sulfonylurea receptor (SUR) and subsequent closure of ATP-sensitive potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether for lab experiments is its potent and specific effects on the sulfonylurea receptor (SUR), which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are many potential future directions for research on 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether. One area of interest is the development of new derivatives of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether with improved solubility and potency. Another area of interest is the exploration of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether's potential therapeutic uses in fields such as neurodegenerative disorders, type 2 diabetes, and cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether involves the reaction of 5-methyl-2-nitrobenzenesulfonyl chloride with pyrrolidine and subsequent reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reaction of the resulting amine with 1-bromoheptane.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been extensively studied for its potential therapeutic uses in a range of fields, including neuroscience, endocrinology, and cancer research. In neuroscience, 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been found to possess potent neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been shown to possess potent insulin-secretion stimulating properties, making it a potential candidate for the treatment of type 2 diabetes. In cancer research, 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been found to possess potent anti-proliferative properties, making it a potential candidate for the treatment of various types of cancer.
Propiedades
Nombre del producto |
5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether |
|---|---|
Fórmula molecular |
C16H25NO3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(4-methyl-2-pentoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-3-4-7-12-20-15-13-14(2)8-9-16(15)21(18,19)17-10-5-6-11-17/h8-9,13H,3-7,10-12H2,1-2H3 |
Clave InChI |
AOMNLXDZJXTIRC-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)







![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)